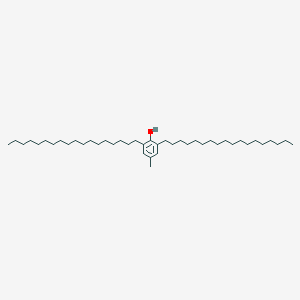

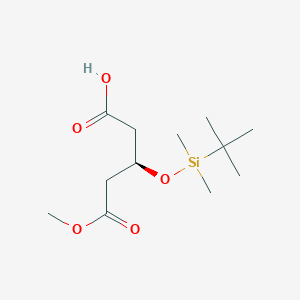

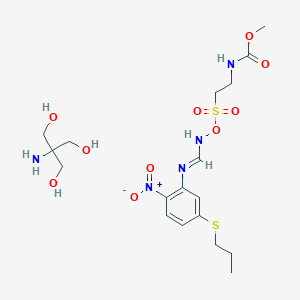

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid" is a compound of interest in synthetic organic chemistry, often involved in the synthesis of natural products and pharmaceutical intermediates. Its structural complexity and functional groups make it a valuable building block in the development of complex molecular architectures.

Synthesis Analysis

The synthesis of related silyloxy pentanoic acid derivatives involves highly stereoselective routes, offering significant advantages over traditional methods in terms of efficiency and cost-effectiveness. One such synthesis pathway involves the conversion of methacrolein to various intermediates, facilitating the construction of C1–C7 and C17–C24 fragments of complex molecules like (+)-discodermolide (Day, Kangani, & Avor, 2002). Another methodology includes the synthesis of both enantiomers of related compounds through reactions involving silver oxide catalysts, highlighting the versatility of these synthetic strategies (Hamad & Schinzer, 2000).

Molecular Structure Analysis

The molecular structure of silyloxy pentanoic acid derivatives is characterized by the presence of tert-butyldimethylsilyl groups, which protect hydroxyl functionalities and facilitate further synthetic transformations. Structural analyses often involve X-ray crystallography or NMR spectroscopy to determine configurations and conformations, essential for understanding the reactivity and properties of these molecules (Jakubowska et al., 2013).

Scientific Research Applications

Diagnostic Applications

- A capillary gas chromatographic method has been developed for the quantitative determination of the tert-butyldimethylsilyl derivatives of various acids. This method aids in diagnosing and following up patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism (Muskiet et al., 1981).

Synthesis Applications

- Efficient protocols have been reported for the synthesis of tert-butyl derivatives, a major component in the synthesis of natural products like cryptophycins. These methods are useful in the preparation of complex natural products (Eggen et al., 2000).

- New stereoselective routes have been developed for the synthesis of tert-butyldimethylsilanyloxy derivatives, indicating its importance in the preparation of key intermediates for natural product synthesis (Day et al., 2002).

Pharmaceutical Research

- The compound has been used in the synthesis of renin inhibitory peptides, showcasing its role in the development of potential therapeutic agents (Thaisrivongs et al., 1987).

Analytical Chemistry

- The compound is applied in simultaneous determination methods involving amino acids, carboxylic acids, and keto acids by gas chromatography, illustrating its utility in analytical chemistry (Paik et al., 2004).

Material Science

- It has been used in the chemical synthesis of water-soluble polymethacrylates via living anionic polymerization, suggesting applications in material science (Ishizone et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZDWHZODOCMCT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435025 |

Source

|

| Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid | |

CAS RN |

109744-49-2 |

Source

|

| Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)